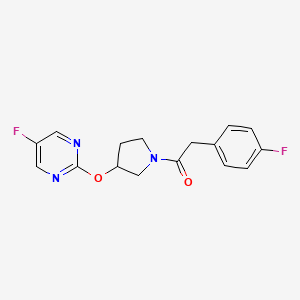

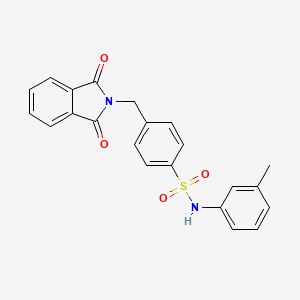

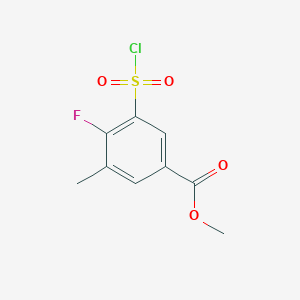

![molecular formula C24H32N2O4S B2488174 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide CAS No. 922132-99-8](/img/structure/B2488174.png)

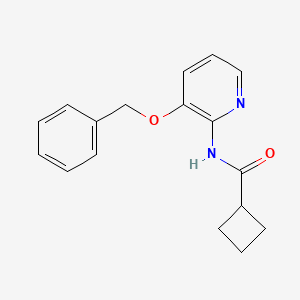

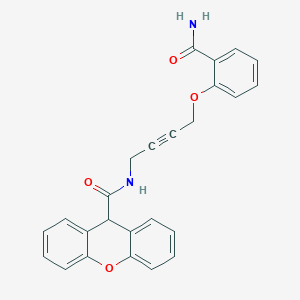

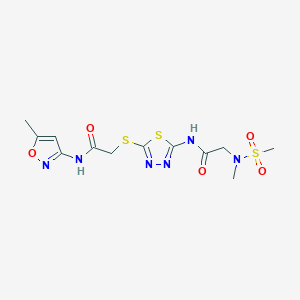

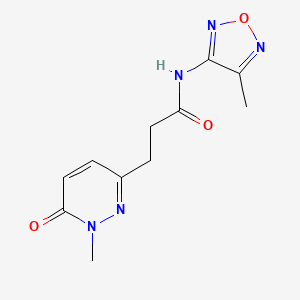

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Research on the synthesis and analysis of sulfonamide derivatives, including the complex "N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide," has been a topic of significant interest in organic chemistry. These compounds are often explored for their potential in various applications due to their unique chemical structures and properties.

Synthesis Analysis

The synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives, similar to the one , typically involves novel one-pot multicomponent reactions. Shaabani et al. (2010) demonstrated a method using 2-aminophenols, Meldrum's acid, and isocyanides leading to the synthesis of related compounds in good to excellent yields at ambient temperature (Shaabani et al., 2010).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including those similar to the compound , has been determined through X-ray crystallography. For example, Al-Hourani et al. (2016) analyzed the crystal structure of a related compound, which helps in understanding the spatial arrangement and bonding patterns of such molecules (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Sulfonamide derivatives are known for their participation in various chemical reactions, leading to the formation of complex heterocyclic systems. Sapegin et al. (2012) reported the condensation of phenols with chloronitrobenzenes under basic conditions, facilitating a series of reactions that yield pyrazolo-fused dibenzo[b,f][1,4]oxazepines, demonstrating the reactivity of such systems (Sapegin et al., 2012).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide is part of a broader class of chemicals known for their complex synthesis and diverse chemical properties. For instance, Shaabani et al. (2010) discussed a novel one-pot multicomponent reaction leading to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives, demonstrating the intricate synthetic pathways these compounds can undergo (Shaabani et al., 2010). Additionally, Almansour et al. (2016) highlighted the synthesis of benzimidazole-tethered oxazepine hybrids, illustrating the compound's potential for forming heterocyclic hybrids (Almansour et al., 2016).

Applications in Organic Chemistry and Catalysis

The compound's relevance extends to organic chemistry and catalysis. Babazadeh et al. (2016) reported an eco-friendly synthesis approach for benzo[b][1,4]oxazepine derivatives, emphasizing the compound's role in green chemistry (Babazadeh et al., 2016). Sapegin et al. (2018) explored its use in ring-forming cascade reactions en route to developing carbonic anhydrase inhibitors, showcasing its application in developing novel inhibitors (Sapegin et al., 2018).

Potential in Photophysical and Photochemical Properties

Petrovskii et al. (2017) examined the photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a compound related to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide. Their findings suggest the potential of such compounds in photodynamic therapy applications (Petrovskii et al., 2017).

Propriétés

IUPAC Name |

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4S/c1-16(2)14-26-21-13-19(9-12-22(21)30-15-24(5,6)23(26)27)25-31(28,29)20-10-7-18(8-11-20)17(3)4/h7-13,16-17,25H,14-15H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVXOBIXYRSOCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2488099.png)

![2,5-Dimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzenesulfonamide](/img/structure/B2488102.png)

![4-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyrimidin-6-one](/img/structure/B2488104.png)

![(NE)-N-(pyrazolo[1,5-a]pyrimidin-6-ylmethylidene)hydroxylamine](/img/structure/B2488107.png)

![N-[(5-{[(phenylcarbamoyl)methyl]sulfanyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2488108.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2488111.png)

![6-Pyridin-3-yl-3-azabicyclo[4.1.0]heptane;dihydrochloride](/img/structure/B2488114.png)